Cas no 6592-19-4 (Ethyl 2,4-dimethoxybenzoylformate)

Ethyl 2,4-dimethoxybenzoylformate is a specialized ester compound featuring a benzoylformate core substituted with two methoxy groups at the 2- and 4-positions. This structure imparts unique reactivity, making it valuable as an intermediate in organic synthesis, particularly for constructing complex aromatic frameworks. The electron-donating methoxy groups enhance its stability and influence its participation in condensation, alkylation, and other electrophilic reactions. Its ethyl ester moiety improves solubility in organic solvents, facilitating handling in synthetic workflows. The compound is often employed in pharmaceutical and agrochemical research for derivatization or as a precursor to bioactive molecules. Proper storage under inert conditions is recommended to maintain its integrity.
Ethyl 2,4-dimethoxybenzoylformate structure
6592-19-4 structure
Product Name:Ethyl 2,4-dimethoxybenzoylformate
CAS No:6592-19-4
MF:C12H14O5
MW:238.236564159393
CID:1076864
PubChem ID:14701395
Update Time:2025-11-02

Ethyl 2,4-dimethoxybenzoylformate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2,4-dimethoxybenzoylformate
    • LogP
    • ETHYL2,4-DIMETHOXYBENZOYLFORMATE
    • 6592-19-4
    • Ethyl (2,4-dimethoxyphenyl)(oxo)acetate
    • CS-0361370
    • SCHEMBL11560763
    • ethyl 2,4-dimethoxybenzoylformate, AldrichCPR
    • DB-208887
    • AKOS006022170
    • DTXSID90563179
    • ethyl 2-(2,4-dimethoxyphenyl)-2-oxoacetate
    • MFCD09801404
    • MDL: MFCD09801404
    • Inchi: 1S/C12H14O5/c1-4-17-12(14)11(13)9-6-5-8(15-2)7-10(9)16-3/h5-7H,4H2,1-3H3
    • InChI Key: WCWOADUTYQMXEX-UHFFFAOYSA-N
    • SMILES: O(C)C1C=C(C=CC=1C(C(=O)OCC)=O)OC

Computed Properties

  • Exact Mass: 238.08412
  • Monoisotopic Mass: 238.08412354g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 6
  • Complexity: 276
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 61.8Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 365.8±32.0 °C at 760 mmHg
  • Flash Point: 162.3±25.2 °C
  • PSA: 61.83
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

Ethyl 2,4-dimethoxybenzoylformate Security Information

Ethyl 2,4-dimethoxybenzoylformate Pricemore >>

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Additional information on Ethyl 2,4-dimethoxybenzoylformate

Ethyl 2,4-Dimethoxybenzoylformate (CAS No. 6592-19-4): Properties, Applications, and Market Insights

Ethyl 2,4-dimethoxybenzoylformate (CAS No. 6592-19-4) is a specialized organic compound widely used in pharmaceutical and fine chemical synthesis. This ester derivative, featuring a dimethoxybenzoylformate structure, has gained attention due to its versatile reactivity and applications in modern organic chemistry. With the increasing demand for high-purity intermediates in drug development, compounds like ethyl 2,4-dimethoxybenzoylformate have become crucial building blocks for researchers and manufacturers alike.

The molecular structure of ethyl 2,4-dimethoxybenzoylformate contains two methoxy groups at the 2- and 4-positions of the benzene ring, which significantly influences its electronic properties and reactivity. This dimethoxy-substituted benzoylformate derivative exhibits unique characteristics that make it valuable for various synthetic transformations. Recent studies in green chemistry have explored more sustainable production methods for such functionalized benzoylformate esters, aligning with the growing industry focus on environmentally friendly processes.

In pharmaceutical applications, ethyl 2,4-dimethoxybenzoylformate serves as a key intermediate in the synthesis of various bioactive molecules. Its benzoylformate ester moiety provides an excellent handle for further chemical modifications, making it particularly useful in medicinal chemistry. Researchers are currently investigating its potential in developing novel therapeutic agents, especially in areas like neurological disorders and anti-inflammatory drugs, which represent trending topics in pharmaceutical research.

The compound's physical properties include being typically a pale yellow to colorless liquid at room temperature, with moderate solubility in common organic solvents. These characteristics of 2,4-dimethoxybenzoylformate ethyl ester make it convenient for various laboratory and industrial processes. Analytical techniques such as HPLC, GC-MS, and NMR are routinely employed to verify the purity and identity of this material, which is crucial for ensuring reproducible results in research and production settings.

From a market perspective, the demand for ethyl 2,4-dimethoxybenzoylformate has shown steady growth, particularly in regions with strong pharmaceutical and specialty chemical industries. Manufacturers are focusing on improving production efficiency and purity levels to meet the stringent requirements of advanced applications. The compound's CAS 6592-19-4 serves as an important identifier in global chemical commerce and regulatory documentation.

Recent innovations in synthetic methodology have opened new possibilities for utilizing ethyl dimethoxybenzoylformate in asymmetric synthesis and chiral compound production. These developments align with current industry trends toward more selective and atom-efficient chemical processes. Researchers are particularly interested in its potential for creating complex molecular architectures with precise stereochemical control.

Quality control aspects of ethyl 2,4-dimethoxybenzoylformate production have gained increased attention, with analytical methods becoming more sophisticated. The implementation of advanced spectroscopic techniques and chromatography methods ensures consistent quality of this benzoylformate derivative, which is essential for its successful application in sensitive chemical processes.

Storage and handling recommendations for ethyl 2,4-dimethoxybenzoylformate typically include protection from moisture and extreme temperatures. Proper storage conditions help maintain the stability of this dimethoxy-substituted ester, preserving its reactivity for subsequent chemical transformations. These practical considerations are frequently discussed in professional forums and technical documentation.

The future outlook for ethyl 2,4-dimethoxybenzoylformate (CAS 6592-19-4) appears promising, with potential expansions into new application areas. Ongoing research into its chemical behavior and novel synthetic applications continues to reveal additional value for this versatile compound. As the chemical industry evolves toward more specialized and efficient processes, such well-characterized intermediates will likely play increasingly important roles.

Environmental and regulatory aspects surrounding the production and use of ethyl 2,4-dimethoxybenzoylformate have become more prominent in recent discussions. The chemical industry's focus on sustainable practices has led to evaluations of greener synthesis routes and improved waste management strategies for such functionalized aromatic esters.

In conclusion, ethyl 2,4-dimethoxybenzoylformate represents an important chemical building block with diverse applications in modern chemistry. Its unique structural features and reactivity profile make it valuable for pharmaceutical synthesis and specialty chemical production. As research continues to uncover new applications and improved synthetic methods, this compound is poised to maintain its relevance in advancing chemical science and technology.

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